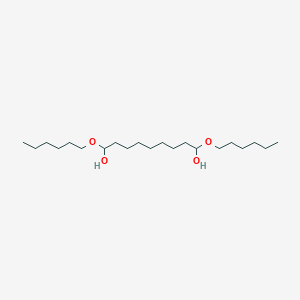
1,9-Bis(hexyloxy)nonane-1,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Bis(hexyloxy)nonane-1,9-diol is a chemical compound with the molecular formula C21H44O4. It is a type of diol, which means it contains two hydroxyl (OH) groups. This compound is known for its unique structure, which includes two hexyloxy groups attached to a nonane backbone. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(hexyloxy)nonane-1,9-diol typically involves the reaction of 1,9-nonanediol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Bis(hexyloxy)nonane-1,9-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are aldehydes or ketones, depending on the specific conditions.
Reduction: The major products are alkanes.
Substitution: The major products are the substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,9-Bis(hexyloxy)nonane-1,9-diol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of lipid bilayers and membrane dynamics due to its amphiphilic nature.
Industry: Used in the production of polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,9-Bis(hexyloxy)nonane-1,9-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the hexyloxy groups provide hydrophobic interactions. These properties allow it to interact with lipid bilayers, proteins, and other biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,9-Nonanediol: A simpler diol with only hydroxyl groups and no hexyloxy groups.
1,9-Decanediol: Similar structure but with a longer carbon chain.
1,8-Octanediol: Similar structure but with a shorter carbon chain.
Uniqueness
1,9-Bis(hexyloxy)nonane-1,9-diol is unique due to the presence of both hydroxyl and hexyloxy groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its structure allows for specific interactions that are not possible with simpler diols like 1,9-Nonanediol.
Propiedades
Número CAS |
88302-17-4 |
|---|---|
Fórmula molecular |
C21H44O4 |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
1,9-dihexoxynonane-1,9-diol |
InChI |
InChI=1S/C21H44O4/c1-3-5-7-14-18-24-20(22)16-12-10-9-11-13-17-21(23)25-19-15-8-6-4-2/h20-23H,3-19H2,1-2H3 |
Clave InChI |
LGYPEIAEMSYLTM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(CCCCCCCC(O)OCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


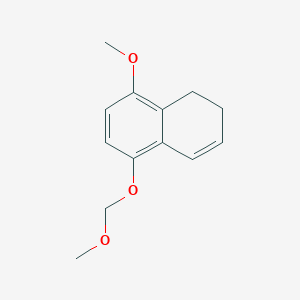
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
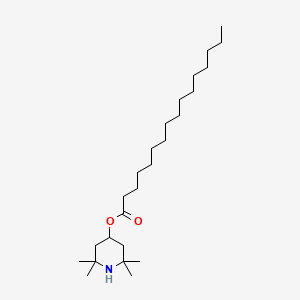
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
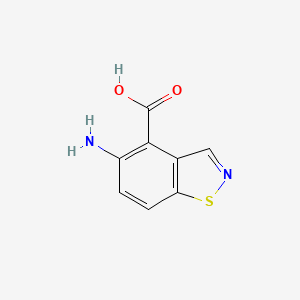
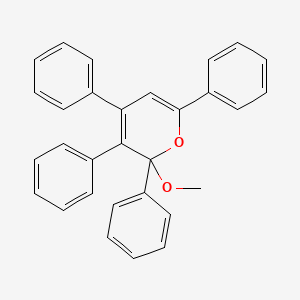
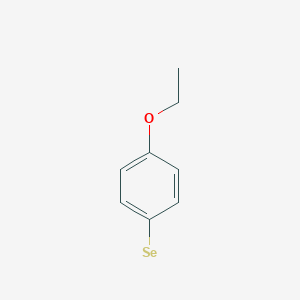
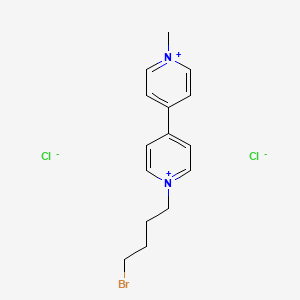
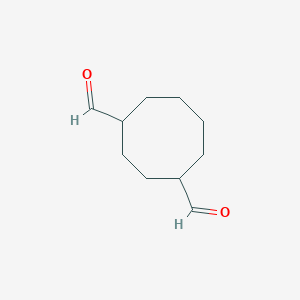
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
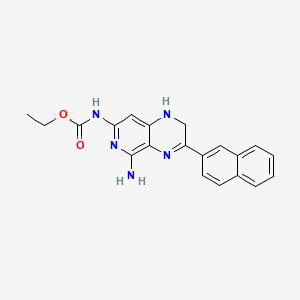
![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
